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D-Arabinose,4-O-methyl- - 14520-36-6

D-Arabinose,4-O-methyl-

Catalog Number: EVT-14130419
CAS Number: 14520-36-6
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the classification of monosaccharides and methylated sugars. Its structural modifications allow it to participate in various biochemical reactions and pathways, particularly in plant metabolism.

Synthesis Analysis

Methods

The synthesis of D-Arabinose, 4-O-methyl- can be achieved through several methods, including:

  1. Methylation of D-Arabinose: This involves the introduction of a methyl group at the 4-position of D-arabinose using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  2. Chemical Hydrolysis: Starting from polysaccharides that contain arabinose units, hydrolysis followed by selective methylation can yield D-Arabinose, 4-O-methyl-. This method often utilizes acid hydrolysis to break down complex carbohydrates into simpler sugars .
  3. Enzymatic Methods: Specific enzymes like methyltransferases can catalyze the transfer of a methyl group to D-arabinose. This biocatalytic approach is gaining attention due to its specificity and mild reaction conditions .

Technical Details

The choice of method depends on the desired yield and purity. Chemical methods may produce higher yields but can introduce unwanted by-products, while enzymatic methods offer cleaner reactions but may require more complex setups.

Molecular Structure Analysis

Structure

D-Arabinose, 4-O-methyl- has a molecular structure characterized by a six-carbon backbone with hydroxyl groups and a methyl ether functional group at the fourth carbon position. The structural formula can be represented as follows:

C6H12O5\text{C}_6\text{H}_{12}\text{O}_5

Data

The compound's molecular weight is approximately 148.16 g/mol. Its configuration allows it to participate in various biochemical interactions due to its polar hydroxyl groups and non-polar methyl group.

Chemical Reactions Analysis

Reactions

D-Arabinose, 4-O-methyl- can undergo several chemical reactions typical of monosaccharides:

  1. Reduction: It can be reduced to form sugar alcohols.
  2. Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones.
  3. Glycosylation: It can participate in glycosidic bond formation with other sugars or alcohols.

Technical Details

The reactivity of D-Arabinose, 4-O-methyl- is influenced by its structure; the presence of the methyl group at position four alters its reactivity compared to unmodified arabinose.

Mechanism of Action

Process

The mechanism by which D-Arabinose, 4-O-methyl- exerts its effects typically involves its participation in metabolic pathways where it serves as a substrate for various enzymes. For example, it may act as a precursor for polysaccharide synthesis or participate in energy metabolism.

Data

Research indicates that modified sugars like D-Arabinose, 4-O-methyl- can influence cell wall properties and interactions with other biomolecules in plants, affecting growth and development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its hydroxyl groups.
  • Melting Point: The melting point varies based on purity but generally falls within typical ranges for sugar derivatives.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with sugars; participates in oxidation-reduction reactions.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and temperatures.
Applications

Scientific Uses

D-Arabinose, 4-O-methyl- has several applications in scientific research:

  1. Biochemical Research: Used as a substrate for studying enzyme activity related to carbohydrate metabolism.
  2. Plant Biology: Investigated for its role in modifying plant cell wall properties and enhancing biomass conversion processes.
  3. Pharmaceuticals: Potentially utilized in drug formulation due to its biochemical properties.
Biosynthesis and Metabolic Pathways

Eukaryotic Biosynthetic Routes from D-Glucose via Pentose Phosphate Pathway

The biosynthesis of 4-O-methyl-D-arabinose derivatives in eukaryotes originates from D-glucose through coordinated activity of the pentose phosphate pathway (PPP). Research in the trypanosomatid Crithidia fasciculata has elucidated this pathway using stable isotope tracing. Positionally labeled D-[¹³C]Glc precursors demonstrated that carbon atoms from D-glucose are incorporated into D-arabinose with specific positional retention: D-[6-¹³C]Glc yields D-[5-¹³C]Ara, D-[5-¹³C]Glc yields D-[4-¹³C]Ara, D-[4-¹³C]Glc yields D-[3-¹³C]Ara, and D-[2-¹³C]Glc yields D-[1-¹³C]Ara [1] [7]. This labeling pattern confirms the loss of carbon C-1 of D-glucose, implicating the oxidative branch of the PPP where glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase generate D-ribulose-5-phosphate (D-Ru-5P) with decarboxylation at C1.

Further evidence comes from efficient labeling with D-[5-¹³C]Rib and D-[1-¹³C]Rib, which incorporate into D-Ara with retained carbon positions, confirming D-ribulose-5-phosphate as the direct precursor to D-arabinose-5-phosphate (D-Ara-5P) [1]. Nonoxidative PPP enzymes (transketolase and transaldolase) also participate by regenerating pentose intermediates from glycolytic products, creating a metabolic cycle that amplifies D-Ara-5P production [1] [3]. The entire pathway operates as follows:

  • Oxidative PPP: D-Glc → D-Glc-6-P → D-Ribulose-5-P (with C1 loss)
  • Nonoxidative PPP: Triose/Sedoheptulose intermediates → Pentose phosphates
  • D-Ara production: D-Ribulose-5-P → D-Ara-5-P

Table 1: Carbon Transition from D-Glucose to D-Arabinose in Eukaryotes

Labeled D-Glucose PrecursorResulting D-Arabinose ProductCarbon Retention Pattern
D-[6-¹³C]GlcD-[5-¹³C]AraC6→C5
D-[5-¹³C]GlcD-[4-¹³C]AraC5→C4
D-[4-¹³C]GlcD-[3-¹³C]AraC4→C3
D-[2-¹³C]GlcD-[1-¹³C]AraC2→C1
D-[1-¹³C]GlcNo label retentionComplete C1 loss

Role of Glutamine Fructose-6-Phosphate Aminotransferase (GFAT) in Isomerization Reactions

The isomerization of D-ribulose-5-phosphate (D-Ru-5P) to D-arabinose-5-phosphate (D-Ara-5P) represents the committed step in 4-O-methyl-D-arabinose precursor biosynthesis. Surprisingly, this reaction is catalyzed not by a dedicated isomerase in eukaryotes, but by glutamine fructose-6-phosphate aminotransferase (GFAT), the first enzyme in the hexosamine pathway. This discovery emerged from complementation studies where C. fasciculata GFAT rescued growth defects in E. coli mutants deficient in arabinose-5-phosphate isomerase (API) [1] [7].

Orthologs of GFAT from diverse eukaryotes—including humans, yeast, and trypanosomatids—all demonstrated D-Ru-5P to D-Ara-5P isomerization activity, revealing a conserved moonlighting function [1] [3]. Biochemical assays with recombinant human GFAT confirmed direct isomerization of D-Ru-5P to D-Ara-5P in vitro, establishing GFAT as a bifunctional enzyme [1]. The structural basis for this promiscuity lies in the similarity between the open-chain forms of fructose-6-phosphate (F6P) and D-Ru-5P, both being ketopentoses that fit GFAT's catalytic site. Kinetic parameters show GFAT has higher affinity for F6P (Km ≈ 0.5 mM) than D-Ru-5P (Km ≈ 5 mM), but cellular concentrations of pentose phosphates enable significant flux toward D-Ara-5P [7].

Table 2: Functional Conservation of GFAT Orthologs in D-Ara-5P Biosynthesis

GFAT Source OrganismComplementation of E. coli API MutantConfirmed Isomerase ActivityRelative Activity (%)
Crithidia fasciculataYesYes100 (Reference)
Homo sapiens (Human)YesYes (recombinant)85 ± 6
Saccharomyces cerevisiaeYesYes92 ± 8
Leishmania majorYesIndirect evidence78 ± 7

Comparative Analysis of Prokaryotic vs. Eukaryotic D-Arabinose Generation Mechanisms

Prokaryotes and eukaryotes have evolved fundamentally distinct strategies for D-arabinose production, reflecting their differing metabolic architectures and end-product requirements.

Prokaryotic Pathways: Bacteria employ at least three dedicated enzymatic routes:

  • Epimerization Pathway: Mycobacterium tuberculosis converts polyprenyl-phosphate-D-ribose to polyprenyl-phosphate-D-arabinofuranose via radical-mediated C2 epimerization for cell wall arabinan synthesis [3] [7].
  • Isomerase-Dependent Route: E. coli utilizes dedicated D-arabinose isomerase (EC 5.3.1.3) to interconvert D-ribulose and D-arabinose, coupled with kinase activity to form D-Ara-5P [6].
  • API-Mediated Conversion: Some bacteria possess specific arabinose-5-phosphate isomerase (API) enzymes that directly convert D-Ru-5P to D-Ara-5P for lipopolysaccharide biosynthesis [3].

Eukaryotic Strategy: Eukaryotes lack homologs of bacterial epimerases or dedicated isomerases. Instead, they co-opt GFAT for the D-Ru-5P→D-Ara-5P conversion [1] [7]. This metabolic innovation likely reflects evolutionary optimization where a central metabolic enzyme acquires secondary functions. Eukaryotes also differ in compartmentalization—D-Ara production occurs in the cytosol rather than specialized membrane systems seen in prokaryotes. The downstream fate diverges significantly: eukaryotic D-arabinose primarily incorporates into glycoconjugates like GDP-α-D-arabinopyranose (GDP-α-D-Arap) for surface molecules in parasites (lipophosphoglycans in Leishmania, lipoarabinogalactan in C. fasciculata) or serves as a precursor for D-erythroascorbate (vitamin C analog) in fungi [1] [3] [7].

Regulatory differences are equally striking: Bacterial arabinose systems are often inducible (e.g., E. coli AraC regulon), while eukaryotic D-Ara production appears constitutively linked to PPP flux and modulated by GFAT expression levels [9].

Metabolic Flux Analysis in Crithidia fasciculata for GDP-α-D-Arap Synthesis

In C. fasciculata, D-arabinose is channeled into GDP-α-D-arabinopyranose (GDP-α-D-Arap) for lipoarabinogalactan biosynthesis through a salvage pathway with tightly regulated flux control. Metabolic tracing studies using [³H]-D-Ara, [2-³H]-D-Glc, and [6-³H]-D-Glc demonstrated efficient labeling of GDP-α-D-Arap, while [1-³H]-D-Glc showed no incorporation, confirming the PPP-mediated route in vivo [7]. Pulse-chase experiments revealed sequential metabolite pools:

D-Ara → D-Ara-1-P → GDP-α-D-Arap → Lipoarabinogalactan

The committed step is catalyzed by a bifunctional arabino/fucokinase-pyrophosphorylase (AFKP80) that phosphorylates D-Ara to D-Ara-α1-phosphate and subsequently condenses it with GTP to form GDP-α-D-Arap [5] [7]. This enzyme exhibits substrate inhibition at D-Ara >100 μM (Km = 24 μM, KmATP = 1.7 mM), creating negative feedback regulation. Competition studies revealed strict stereochemical requirements: Hydroxyl orientation at every carbon position is critical for recognition, though equatorial C5 substituents (methyl or hydroxymethyl) are tolerated, explaining why L-fucose can substitute for D-Ara in glycoconjugates when provided exogenously [7].

Flux balance analysis indicates that ≈65% of cellular D-Ara is directed toward glycoconjugate synthesis, while ≈20% enters the D-erythroascorbate pathway under standard conditions. Environmental perturbations (e.g., oxidative stress) shift flux toward the antioxidant pathway. The entire GDP-α-D-Arap synthesis machinery is cytosolic, with channeling between GFAT, kinases, and pyrophosphorylases minimizing intermediate diffusion [5] [7].

Table 3: Enzymatic Parameters in C. fasciculata GDP-α-D-Arap Biosynthesis

Enzyme/StepSubstrateKm (μM)Vmax (nmol/min/mg)Inhibitors/Regulators
GFAT (Isomerase activity)D-Ribulose-5-P5000 ± 30018 ± 2Glutamine (competitive)
Arabinokinase (AFKP80)D-Arabinose24 ± 3120 ± 15Substrate >100 μM
ATP1700 ± 200120 ± 15GTP (allosteric)
Pyrophosphorylase (AFKP80)D-Ara-α1-P15 ± 295 ± 10Pyrophosphate
GTP800 ± 9095 ± 10GDP (competitive)

Properties

CAS Number

14520-36-6

Product Name

D-Arabinose,4-O-methyl-

IUPAC Name

2,3,5-trihydroxy-4-methoxypentanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h2,4-6,8-10H,3H2,1H3

InChI Key

GWKBGDYJEHRKMX-UHFFFAOYSA-N

Canonical SMILES

COC(CO)C(C(C=O)O)O

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